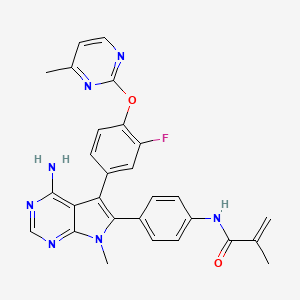

FGFR2-IN-3

Description

LIRAFUGRATINIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2549174-42-5 |

|---|---|

Molecular Formula |

C28H24FN7O2 |

Molecular Weight |

509.5 g/mol |

IUPAC Name |

N-[4-[4-amino-5-[3-fluoro-4-(4-methylpyrimidin-2-yl)oxyphenyl]-7-methylpyrrolo[2,3-d]pyrimidin-6-yl]phenyl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C28H24FN7O2/c1-15(2)27(37)35-19-8-5-17(6-9-19)24-22(23-25(30)32-14-33-26(23)36(24)4)18-7-10-21(20(29)13-18)38-28-31-12-11-16(3)34-28/h5-14H,1H2,2-4H3,(H,35,37)(H2,30,32,33) |

InChI Key |

XOQVZSSDIQQUGO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)OC2=C(C=C(C=C2)C3=C(N(C4=NC=NC(=C34)N)C)C5=CC=C(C=C5)NC(=O)C(=C)C)F |

Origin of Product |

United States |

Foundational & Exploratory

Understanding FGFR2-IN-3: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The FGFR Signaling Pathway

The fibroblast growth factor (FGF) signaling pathway is initiated by the binding of FGF ligands to their corresponding FGFRs on the cell surface. This binding event, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains.[1] This activation cascade triggers downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and drive cellular processes such as proliferation, survival, and angiogenesis.[2][4]

References

- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel AI-driven FGFR2/3 inhibitor to overcome resistance tumour mutations - ecancer [ecancer.org]

- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: FGFR2-IN-3 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR2 signaling has been implicated in various cancers, making it a significant target for therapeutic intervention. FGFR2-IN-3 is a novel inhibitor identified through computational methods that shows promise in targeting this receptor. This technical guide provides a comprehensive overview of the binding affinity and kinetics of FGFR2-IN--3, based on available computational data. It also outlines standard experimental protocols for the validation and characterization of such inhibitors and details the relevant signaling pathways.

Binding Affinity and Kinetics of this compound

The binding characteristics of this compound have been primarily elucidated through computational studies, including molecular docking and molecular dynamics simulations. These studies provide valuable insights into the potential efficacy and mechanism of action of this inhibitor.

Quantitative Data from Computational Studies

The following table summarizes the computationally predicted binding data for this compound. It is important to note that these values are theoretical and await experimental validation.

| Compound | Target | Method | Predicted Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues | Reference |

| This compound (CID: 507883) | FGFR2 | Molecular Docking | -8.854 | Not Reported | Leu487 | [1] |

Note: The docking score represents the predicted binding energy. A more negative value indicates a potentially stronger interaction. The specific Ki value was not reported in the abstract of the cited computational study.

Experimental Protocols

To experimentally validate the computational findings and to fully characterize the binding affinity and kinetics of this compound, a series of biophysical and biochemical assays are required. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay

This assay is a sensitive and robust method for measuring the binding of an inhibitor to a kinase in a solution-based format.

Experimental Workflow:

Caption: Workflow for a TR-FRET based kinase binding assay.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of recombinant FGFR2 kinase labeled with a Europium (Eu) donor fluorophore.

-

Prepare a solution of a fluorescent tracer that is known to bind to the ATP-binding site of FGFR2, labeled with an acceptor fluorophore (e.g., Alexa Fluor 647).

-

Perform a serial dilution of this compound in an appropriate buffer (e.g., kinase buffer containing HEPES, MgCl2, EGTA, and a detergent like Brij-35).

-

-

Assay Procedure:

-

In a 384-well microplate, add the diluted this compound solutions.

-

Add the FGFR2-Europium solution to all wells.

-

Initiate the binding reaction by adding the fluorescent tracer solution.

-

Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET compatible plate reader. Excite the Europium donor at ~340 nm and measure the emission at both ~620 nm (Europium emission) and ~665 nm (acceptor emission).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) for each well.

-

Plot the TR-FRET ratio against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation if the tracer's Kd is known.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (kon and koff) and affinity (Kd).

Experimental Workflow:

Caption: Workflow for an SPR-based binding kinetics assay.

Methodology:

-

Immobilization:

-

Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize recombinant FGFR2 protein onto the activated surface via amine coupling.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Binding Measurement:

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the this compound solutions over the sensor surface at a constant flow rate and monitor the change in the SPR signal (response units, RU) over time to measure the association rate (kon).

-

Switch back to the running buffer flow and monitor the decrease in the SPR signal as the inhibitor dissociates from the receptor to measure the dissociation rate (koff).

-

-

Data Analysis:

-

Generate sensorgrams by plotting the SPR response against time for each inhibitor concentration.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to globally determine the kinetic rate constants (kon and koff).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants (Kd = koff / kon).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH).

Experimental Workflow:

References

Navigating Isoform Selectivity: A Technical Guide to an Indazole-Based FGFR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of a representative indazole-based Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitor, referred to herein as Compound 38. Due to the lack of publicly available information on a compound named "FGFR2-IN-3," this guide will focus on Compound 38, a well-characterized selective FGFR2 inhibitor, to illustrate the principles and methodologies of determining isoform selectivity.[1][2][3][4] This document details its inhibitory activity against other FGFR isoforms, outlines the experimental protocols for assessing selectivity, and visualizes the pertinent biological pathways and workflows.

The FGFR Signaling Pathway: A Core Oncogenic Axis

Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4) that play crucial roles in cell proliferation, differentiation, migration, and survival.[5] Dysregulation of the FGFR signaling pathway, through mutations, amplifications, or translocations, is a known driver in various cancers.[5][6] The binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) cofactor induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[5] This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, ultimately leading to changes in gene expression and cellular responses.[6][7]

Caption: Overview of the FGFR signaling cascade.

Selectivity Profile of Compound 38

The development of isoform-selective FGFR inhibitors is a key strategy to mitigate off-target toxicities. For instance, inhibition of FGFR1 has been linked to hyperphosphatemia.[1] Compound 38, an indazole-based inhibitor, was designed to exhibit selectivity for FGFR2.[2] Its inhibitory activity was assessed against FGFR1, FGFR2, and FGFR3 using in vitro biochemical assays.

The table below summarizes the 50% inhibitory concentration (IC50) values for Compound 38 against the different FGFR isoforms.

| Target | IC50 (nM) | Fold Selectivity (vs. FGFR2) |

| FGFR1 | 389 | ~13-fold |

| FGFR2 | 29 | - |

| FGFR3 | 758 | ~26-fold |

Data sourced from Liu et al. (2021).[2]

As the data indicates, Compound 38 is a potent inhibitor of FGFR2 with an IC50 of 29 nM.[2] It demonstrates significant selectivity, being approximately 13-fold more active against FGFR2 than FGFR1 and 26-fold more active against FGFR2 than FGFR3.[2]

Experimental Protocols for Selectivity Profiling

The determination of an inhibitor's selectivity profile is a multi-step process involving both biochemical and cell-based assays. This workflow ensures that the compound's activity is characterized both at the isolated enzyme level and within a more complex cellular environment.

Caption: Workflow for FGFR inhibitor selectivity profiling.

Biochemical Kinase Assays

Biochemical assays measure the direct interaction of an inhibitor with purified kinase enzymes. This allows for a clean assessment of potency and selectivity against different isoforms. A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[8][9][10][11]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The kinase, substrate, ATP, and the test inhibitor are incubated together. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the produced ADP back into ATP, which is used by a luciferase to generate a luminescent signal that is directly proportional to the kinase activity.

Detailed Protocol (ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[8]

-

Dilute the recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes, a suitable substrate (e.g., Poly(E,Y)4:1), and ATP in the kinase buffer to their desired working concentrations.

-

Prepare a serial dilution of the test inhibitor (e.g., Compound 38) in the kinase buffer with a constant percentage of DMSO (e.g., 1%).

-

-

Kinase Reaction:

-

In a 384-well plate, add 1 µl of the inhibitor dilution (or DMSO for control).

-

Add 2 µl of the diluted enzyme.

-

Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).

-

-

Signal Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signals are plotted against the inhibitor concentration.

-

The data is fitted to a dose-response curve to determine the IC50 value for each FGFR isoform.

-

Cell-Based Assays

Cell-based assays are crucial for confirming that an inhibitor can effectively engage its target in a physiological context and exert a biological effect.

3.2.1. Inhibition of Downstream Signaling

This assay measures the inhibitor's ability to block the phosphorylation of downstream effector proteins, confirming on-target activity in cells.

Principle: FGFR-dependent cancer cell lines (e.g., SNU-16 for FGFR2 amplification) are treated with the inhibitor.[12] The phosphorylation status of key downstream proteins like FRS2 or ERK is then measured, typically by Western Blot or ELISA.

Detailed Protocol (Western Blot):

-

Cell Culture and Treatment:

-

Plate FGFR-dependent cells and allow them to adhere.

-

Starve the cells in serum-free media to reduce basal signaling.

-

Pre-treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an appropriate FGF ligand if necessary to induce pathway activation.

-

-

Protein Extraction and Quantification:

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated FRS2 (p-FRS2) or phosphorylated ERK (p-ERK), and also with antibodies for total FRS2, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated for each inhibitor concentration.

-

Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.

-

3.2.2. Cell Proliferation Assay

This assay assesses the functional consequence of FGFR inhibition on cancer cell growth and viability.

Principle: The effect of the inhibitor on the proliferation of FGFR-dependent cancer cell lines is measured over several days. Assays like CellTiter-Glo® measure the number of viable cells based on the quantification of ATP.

Detailed Protocol (CellTiter-Glo®):

-

Cell Plating and Treatment:

-

Seed FGFR-dependent cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of the inhibitor.

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

-

-

Signal Detection:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescent signals to the vehicle-treated control.

-

Plot the percentage of cell growth inhibition against the inhibitor concentration to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Conclusion

The comprehensive profiling of an FGFR inhibitor's selectivity is paramount for its development as a therapeutic agent. By employing a combination of biochemical and cell-based assays, researchers can quantitatively assess the potency and isoform preference of a compound. The indazole-based inhibitor, Compound 38, serves as a compelling example of a molecule with a desirable selectivity profile, exhibiting potent inhibition of FGFR2 while sparing other isoforms.[2] This characteristic is crucial for minimizing off-target effects and improving the therapeutic window. The methodologies detailed in this guide provide a robust framework for the evaluation of future FGFR inhibitors, facilitating the discovery and development of more precise and effective cancer therapies.

References

- 1. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FGFR inhibitors in cholangiocarcinoma: what’s now and what’s next? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. resources.revvity.com [resources.revvity.com]

Technical Guide: Inhibition of FGFR2 Downstream Signaling by a Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibroblast growth factor receptor 2 (FGFR2) is a receptor tyrosine kinase that, when dysregulated through genetic alterations such as amplification, mutations, or fusions, can become a potent oncogenic driver in various cancers, including gastric, breast, and cholangiocarcinoma.[1][2] The activation of FGFR2 triggers a cascade of downstream signaling pathways crucial for cell proliferation, survival, differentiation, and migration.[3][4][5] This guide provides a detailed overview of the inhibition of these pathways by a selective FGFR2 inhibitor, herein referred to as FGFR2-IN-3. It includes a summary of inhibitory activity, detailed experimental protocols for characterization, and visual representations of the signaling cascades and experimental workflows.

Introduction to FGFR2 Signaling

The FGFR family consists of four receptor tyrosine kinases (FGFR1-4) that are activated by fibroblast growth factors (FGFs).[2][6] The binding of an FGF ligand to the extracellular domain of FGFR2, in conjunction with heparan sulfate proteoglycans, induces receptor dimerization and subsequent transphosphorylation of the intracellular kinase domains.[7][8] This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades.[7][9] The primary signaling pathways activated by FGFR2 are:

-

RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.[2][4]

-

PI3K-AKT Pathway: This pathway is a key regulator of cell survival and apoptosis.[2][4]

-

PLCγ Pathway: Activation of Phospholipase C-gamma (PLCγ) leads to the generation of second messengers that influence cell motility and morphogenesis.[1][4]

-

JAK-STAT Pathway: This pathway is also implicated in the regulation of gene expression and cell proliferation downstream of FGFR2.[3][6]

Dysregulation of these pathways by aberrant FGFR2 signaling is a key factor in the pathogenesis of several cancers, making FGFR2 an attractive therapeutic target.[1][5]

Mechanism of Action of this compound

This compound is a potent and selective small-molecule inhibitor that targets the ATP-binding site of the FGFR2 kinase domain. By competitively blocking ATP, it prevents the autophosphorylation of the receptor, thereby inhibiting the activation of all major downstream signaling pathways. This leads to a reduction in cell proliferation and an induction of apoptosis in FGFR2-dependent cancer cells.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound can be quantified through various biochemical and cell-based assays. The following tables summarize representative data for a selective FGFR2 inhibitor.

Table 1: Biochemical Potency of a Selective FGFR Inhibitor

| Target Kinase | IC50 (nM) |

| FGFR2 | 1.8 |

| FGFR3 | 2.0 |

| FGFR1 | 27 |

| FGFR4 | 157 |

Data is representative of a potent and selective FGFR2/3 inhibitor and is for illustrative purposes.[1]

Table 2: Cellular Activity of a Selective FGFR Inhibitor

| Cell Line | Cancer Type | FGFR2 Status | Assay Type | IC50 (nM) |

| KATOIII | Gastric Cancer | Amplification | pFGFR2 Inhibition | 24 |

| NCI-H716 | Colorectal Cancer | Fusion | Cell Viability (MTS) | <10 |

| SNU-16 | Gastric Cancer | Amplification | Cell Viability (MTS) | <10 |

Data is representative and compiled from studies on selective FGFR inhibitors.[1][10]

Signaling Pathway Inhibition

This compound effectively blocks the phosphorylation of key downstream effector proteins.

Caption: FGFR2 Downstream Signaling Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the activity of this compound are provided below.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the FGFR2 kinase.

Protocol:

-

Reagents and Materials:

-

Recombinant human FGFR2 kinase (e.g., GST-tagged).

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT).[11]

-

ATP.

-

Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

-

This compound (or other test inhibitor) serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay Kit or similar.

-

384-well plates.

-

-

Procedure: a. Prepare a reaction mixture containing the FGFR2 enzyme and substrate in the kinase buffer. b. Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 2 µL of the enzyme/substrate mixture to each well. d. Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be close to the Km value for FGFR2. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which measures luminescence. g. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

Caption: Workflow for an In Vitro Kinase Assay.

Western Blot Analysis of Downstream Signaling

This method is used to assess the phosphorylation status of FGFR2 and its downstream targets in cells treated with an inhibitor.

Protocol:

-

Cell Culture and Treatment: a. Seed cancer cells with known FGFR2 alterations (e.g., KATOIII) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Treat the cells with various concentrations of this compound for 2-4 hours. d. Stimulate the cells with a relevant FGF ligand (e.g., FGF2) for 15-30 minutes to activate the pathway. Include an unstimulated control.

-

Protein Extraction and Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. c. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Immunoblotting: a. Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. b. Separate the proteins by size on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane overnight at 4°C with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH). f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (MTS/MTT)

This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: a. Seed cancer cells (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into a 96-well plate. b. Incubate overnight to allow for cell attachment.[12]

-

Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Replace the medium in the wells with 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle-only control.[12]

-

Incubation: a. Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[10]

-

MTS/MTT Addition and Measurement: a. Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT solution) to each well. b. Incubate for 1-4 hours at 37°C.[12] c. If using MTT, solubilize the formazan crystals with 100 µL of DMSO. d. Measure the absorbance at 490 nm using a microplate reader.[12]

-

Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.[12]

Caption: Workflow for a Cell Viability Assay.

Conclusion

This compound represents a targeted therapeutic strategy for cancers driven by aberrant FGFR2 signaling. By selectively inhibiting the kinase activity of FGFR2, it effectively abrogates the downstream pro-survival and proliferative signals of the RAS-MAPK and PI3K-AKT pathways, among others. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of this and other FGFR2 inhibitors, enabling a thorough evaluation of their potency and mechanism of action. This in-depth understanding is critical for the continued development of targeted therapies aimed at improving outcomes for patients with FGFR2-driven malignancies.

References

- 1. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oncotarget.com [oncotarget.com]

- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. FGFR2 Antibody - Novatein Biosciences [novateinbio.com]

- 10. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. benchchem.com [benchchem.com]

In Vitro Efficacy of Selective FGFR2 Inhibition in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of selective Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitors in various cancer cell lines. While specific quantitative data for the investigational molecule FGFR2-IN-3 is not publicly available, this document leverages data from other well-characterized selective FGFR2 inhibitors to provide a representative understanding of their anti-cancer potential and the methodologies used for their evaluation.

Introduction to FGFR2 in Oncology

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and differentiation.[1][2] Genetic alterations such as gene amplification, mutations, and chromosomal translocations involving FGFR2 are oncogenic drivers in a variety of solid tumors, including gastric, breast, and cholangiocarcinoma.[3] Consequently, selective inhibition of FGFR2 has emerged as a promising therapeutic strategy. This guide focuses on the in vitro methodologies used to characterize the efficacy of selective FGFR2 inhibitors.

Quantitative Efficacy of Selective FGFR2 Inhibitors

The in vitro potency of FGFR2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. This section presents a summary of IC50 values for several selective FGFR2 inhibitors, providing a comparative view of their activity against cancer cells with and without FGFR2 alterations.

Table 1: In Vitro IC50 Values of Selective FGFR2 Inhibitors in Various Cancer Cell Lines

| Inhibitor | Cancer Cell Line | Cancer Type | FGFR2 Status | IC50 (nM) |

| Alofanib (RPT835) | KATO III | Gastric Cancer | Amplification | <10 |

| Pemigatinib | SNU-16 | Gastric Cancer | Amplification | 0.5 |

| AN3 CA | Endometrial Cancer | Mutation | 1.2 | |

| Infigratinib (BGJ398) | SNU-16 | Gastric Cancer | Amplification | 1.4 |

| KATO III | Gastric Cancer | Amplification | 1.0 | |

| Futibatinib (TAS-120) | SNU-16 | Gastric Cancer | Amplification | 1.4 |

| MFM-223 | Breast Cancer | Amplification | 1.6 | |

| AZD4547 | SNU-16 | Gastric Cancer | Amplification | 2.5 |

| KATO III | Gastric Cancer | Amplification | 2.5 |

Note: The data presented in this table is for representative selective FGFR2 inhibitors and not specific to this compound.

Key In Vitro Experimental Protocols

The following sections detail the standard protocols for essential in vitro assays used to evaluate the efficacy of selective FGFR2 inhibitors.

Cell Viability Assay (MTT Assay)

This assay determines the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., SNU-16, KATO III) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the FGFR2 inhibitor (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for FGFR2 Signaling

This technique is used to assess the inhibitor's effect on the phosphorylation of FGFR2 and its downstream signaling proteins.

Protocol:

-

Cell Lysis: Treat cancer cells with the FGFR2 inhibitor at various concentrations for a specified time (e.g., 2 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against phospho-FGFR2 (Tyr653/654), total FGFR2, phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death) by the inhibitor.

Protocol:

-

Cell Treatment: Treat cancer cells with the FGFR2 inhibitor at its IC50 concentration for 24-48 hours.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Quantification: Quantify the percentage of apoptotic cells in the treated versus control groups.

Visualizing Molecular Pathways and Experimental Logic

FGFR2 Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to FGFR2 induces receptor dimerization and autophosphorylation of key tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[1][2]

Caption: FGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Efficacy Assessment

The logical flow for evaluating a selective FGFR2 inhibitor involves a series of assays to determine its potency, mechanism of action, and cellular effects.

Caption: Workflow for evaluating the in vitro efficacy of an FGFR2 inhibitor.

Logical Relationship of Findings

The expected outcomes from the in vitro assays are logically interconnected, providing a comprehensive picture of the inhibitor's efficacy.

Caption: Logical flow of the effects of a selective FGFR2 inhibitor.

Conclusion

Selective FGFR2 inhibitors demonstrate potent in vitro anti-cancer activity in cancer cell lines harboring FGFR2 genetic alterations. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of these targeted agents. While specific data for this compound is not yet in the public domain, the information presented here, based on analogous compounds, highlights the therapeutic potential of selective FGFR2 inhibition and the experimental approaches to validate it. Further studies are warranted to fully elucidate the efficacy and mechanism of action of novel FGFR2 inhibitors like this compound.

References

The Impact of FGFR2 Inhibition on Tumor Cell Proliferation and Apoptosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of Fibroblast Growth Factor Receptor 2 (FGFR2) inhibition on key tumorigenic processes: cell proliferation and apoptosis. While specific data for a compound designated "FGFR2-IN-3" is not prominently available in the public domain, this paper will synthesize findings from studies on various potent and selective FGFR2 inhibitors to elucidate the therapeutic mechanisms and potential of targeting this pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.

The FGFR2 Signaling Pathway in Cancer

Fibroblast Growth Factor Receptor 2 is a receptor tyrosine kinase that plays a crucial role in cell differentiation, growth, and angiogenesis.[1] Dysregulation of the FGFR2 signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is implicated in the progression of various cancers, including gastric, breast, and cholangiocarcinoma.[1][2] Upon binding of its ligand, primarily fibroblast growth factors (FGFs), FGFR2 dimerizes and undergoes autophosphorylation of its intracellular kinase domains. This activation triggers downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are central to cell proliferation and survival.[2][3][4]

Effect of FGFR2 Inhibition on Tumor Cell Proliferation

A primary mechanism by which FGFR2 inhibitors exert their anti-tumor effects is through the potent suppression of cancer cell proliferation. By blocking the kinase activity of FGFR2, these inhibitors prevent the activation of downstream pro-proliferative pathways like the RAS-MAPK cascade.

The efficacy of FGFR2 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. Lower IC50 values indicate greater potency.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| FGFR2/3-IN-1 | - | - | 1 (FGFR2) | [5] |

| RK-019 | SNU-16 | Gastric Cancer | Data not specified | [6] |

| KATO III | Gastric Cancer | Data not specified | [6] | |

| AZD4547 | GCT PDCs | Giant Cell Tumor | Significant response | [7] |

| BGJ-398 | GCT PDCs | Giant Cell Tumor | Significant response | [7] |

Note: Specific IC50 values for RK-019, AZD4547, and BGJ-398 in the cited studies were not provided in the search results, but the references indicate significant anti-proliferative effects.

The anti-proliferative effects of FGFR2 inhibitors are commonly assessed using the following methodologies:

A. MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of the FGFR2 inhibitor or vehicle control for a specified period (e.g., 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

B. Colony Formation Assay

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Compound Treatment: Cells are treated with the FGFR2 inhibitor or vehicle control.

-

Incubation: The plates are incubated for an extended period (e.g., 1-3 weeks) to allow for colony formation.

-

Staining: Colonies are fixed and stained with a solution like crystal violet.

-

Quantification: The number of colonies is counted manually or using imaging software.

Induction of Apoptosis by FGFR2 Inhibition

In addition to curbing proliferation, FGFR2 inhibitors can actively induce programmed cell death, or apoptosis, in tumor cells. The FGFR2 pathway promotes cell survival through the activation of anti-apoptotic proteins.[8] Inhibition of this pathway can therefore shift the balance towards apoptosis.

The pro-apoptotic effect of FGFR2 inhibitors can be quantified by measuring the percentage of apoptotic cells after treatment.

| Inhibitor | Cell Line | Cancer Type | Apoptotic Cells (%) | Treatment Duration | Reference |

| RK-019 | SNU-16 | Gastric Cancer | 45.5 | 72h | [6] |

| KATO III | Gastric Cancer | 32.7 | 72h | [6] |

Several methods are employed to detect and quantify apoptosis:

A. Annexin V/7-AAD Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the FGFR2 inhibitor or vehicle control.

-

Cell Harvesting: Cells are harvested and washed.

-

Staining: Cells are resuspended in a binding buffer and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye like 7-AAD or Propidium Iodide (which enters cells with compromised membranes).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is determined.

B. Caspase Activity Assay

Apoptosis is executed by a family of proteases called caspases. Assays can measure the activity of key executioner caspases like caspase-3.

-

Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

-

Substrate Addition: A fluorogenic or colorimetric substrate for the specific caspase is added to the lysate.

-

Incubation: The reaction is incubated to allow the active caspase to cleave the substrate.

-

Signal Detection: The resulting fluorescent or colorimetric signal is measured, which is proportional to the caspase activity.

Conclusion

The inhibition of the FGFR2 signaling pathway represents a promising therapeutic strategy for cancers characterized by FGFR2 dysregulation. As demonstrated by a range of selective inhibitors, targeting FGFR2 effectively curtails tumor cell proliferation and induces apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel FGFR2-targeted therapies. Further research into specific inhibitors and their efficacy in various cancer models is crucial for translating these findings into clinical applications.

References

- 1. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]

- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]

- 7. 3-Dimensional micropillar drug screening identifies FGFR2-IIIC overexpression as a potential target in metastatic giant cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to FGFR2-IN-3: Structure, Properties, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available information on FGFR2-IN-3 (CAS 389629-38-3). It is important to note that while the chemical structure is available from commercial vendors, detailed experimental data and specific protocols from primary scientific literature for this particular compound are not readily accessible. Therefore, this guide presents the known chemical information for this compound and provides representative experimental protocols and data tables based on the characterization of other FGFR inhibitors.

Introduction to FGFR2 and a Role for Inhibitors

The Fibroblast Growth Factor Receptor 2 (FGFR2) is a member of the receptor tyrosine kinase (RTK) family. Upon binding with its fibroblast growth factor (FGF) ligands, FGFR2 dimerizes, leading to the activation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for regulating cellular processes such as proliferation, differentiation, migration, and survival.

Aberrant FGFR2 signaling, due to gene amplification, mutations, or fusions, is a known driver in various cancers, including gastric, breast, and cholangiocarcinoma. Consequently, the development of small molecule inhibitors that target the ATP-binding site of the FGFR2 kinase domain is a promising therapeutic strategy to counteract the effects of its dysregulation. This compound is a compound identified as an inhibitor of FGFR2.

Chemical Structure and Physicochemical Properties of this compound

Based on its CAS number (389629-38-3), the chemical structure and properties of this compound are detailed below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 389629-38-3 |

| Molecular Formula | C₂₈H₂₂FN₅O₃ |

| Molecular Weight | 495.5 g/mol |

| SMILES | O=C(c1ccccc1)N1CCN(CC1)C(=O)C(=O)c1c[nH]c2c1c(F)cc(c2)C3=NN=C(C4=CC=CC=C4)N3 |

| Appearance | Solid |

| Purity | Typically >98% (as per commercial suppliers) |

| Solubility | Information not publicly available. Likely soluble in DMSO. |

Mechanism of Action and Signaling Pathway

This compound is classified as an inhibitor of FGFR2. While the precise binding mode and inhibitory mechanism have not been detailed in peer-reviewed literature, it is designed to compete with ATP for binding to the kinase domain of FGFR2, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

FGFR2 Signaling Pathway

The following diagram illustrates the canonical FGFR2 signaling pathway that is inhibited by compounds like this compound.

Caption: FGFR2 Signaling Pathway and Point of Inhibition.

Biological Activity and Pharmacological Profile (Representative Data)

As specific experimental data for this compound is not available in the public domain, the following tables provide a template for the types of data that would be generated during the characterization of an FGFR inhibitor. The values presented are hypothetical and for illustrative purposes only.

Table 2: In Vitro Inhibitory Activity (Hypothetical Data)

| Target | Assay Type | IC₅₀ (nM) |

| FGFR2 | Kinase Assay | 10 |

| FGFR1 | Kinase Assay | 150 |

| FGFR3 | Kinase Assay | 80 |

| FGFR4 | Kinase Assay | >1000 |

| VEGFR2 | Kinase Assay | >5000 |

| KATO III (FGFR2-amplified) | Cell Proliferation Assay | 50 |

| SNU-16 (FGFR2-amplified) | Cell Proliferation Assay | 75 |

Table 3: Pharmacokinetic Properties in Rodents (Hypothetical Data)

| Parameter | Route | Value |

| Half-life (t₁/₂) | IV | 2.5 h |

| PO | 4.0 h | |

| Clearance (CL) | IV | 15 mL/min/kg |

| Volume of Distribution (Vd) | IV | 3.0 L/kg |

| Oral Bioavailability (F%) | PO | 60% |

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize FGFR inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against FGFR2 and other kinases.

Materials:

-

Recombinant human FGFR2 kinase domain

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The final concentration in the assay should typically range from 1 µM to 0.01 nM. Include a DMSO-only control.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the FGFR2 enzyme and the peptide substrate in assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for FGFR2.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic model using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with and without FGFR2 amplification.

Materials:

-

KATO III (FGFR2-amplified) and a control cell line (e.g., HEK293T)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear-bottom white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to attach overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the IC₅₀ value as described for the kinase inhibition assay.

Western Blotting for FGFR2 Phosphorylation

Objective: To confirm that this compound inhibits the phosphorylation of FGFR2 in a cellular context.

Materials:

-

KATO III cells

-

Serum-free medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-FGFR (pFGFR), anti-total-FGFR (tFGFR), anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed KATO III cells and grow to 70-80% confluency. Serum-starve the cells overnight. Treat the cells with various concentrations of this compound for 2-4 hours.

-

Cell Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them with lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pFGFR) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total FGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for evaluating a kinase inhibitor.

Caption: General experimental workflow for kinase inhibitor evaluation.

Conclusion

This compound is a small molecule inhibitor of FGFR2, a key target in several cancers. While detailed scientific literature on its specific biological activities is currently limited, this guide provides the foundational information on its chemical structure and the established methodologies for characterizing such an inhibitor. The provided protocols and workflows serve as a comprehensive resource for researchers in the field of oncology and drug discovery to design and execute the necessary experiments to evaluate the therapeutic potential of this compound and similar molecules. Further research and publication of experimental data will be crucial to fully elucidate the pharmacological profile of this compound.

An In-depth Technical Guide to the Discovery and Synthesis of a Potent FGFR2 Inhibitor: FGFR2/3-IN-1

This whitepaper provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and mechanism of action of a selective Fibroblast Growth Factor Receptor 2 (FGFR2) inhibitor, designated here as FGFR2/3-IN-1. This guide will delve into the core quantitative data, detailed experimental protocols, and the critical signaling pathways involved.

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various physiological processes, including embryonic development, tissue repair, and metabolic homeostasis.[1] The FGFR family consists of four highly conserved tyrosine kinases (FGFR1-4).[1] Aberrant activation of these receptors, through mechanisms such as gene amplification, mutations, or chromosomal translocations, has been implicated as a key driver in the pathogenesis of numerous cancers.[1][2] Specifically, alterations in FGFR2 are frequently observed in cholangiocarcinoma, gastric cancer, and uterine cancer.[1] This has established FGFR2 as a promising therapeutic target for oncology drug discovery.[2]

FGFR2/3-IN-1 has emerged as a potent and selective dual inhibitor of FGFR2 and FGFR3. Its development addresses the need for targeted therapies that can overcome the limitations of broader spectrum kinase inhibitors, such as off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for FGFR2/3-IN-1, providing a clear comparison of its biochemical potency, cellular activity, and pharmacokinetic properties.

Table 1: Biochemical Potency of FGFR2/3-IN-1

| Target | IC50 (nM) |

| FGFR2 | 1 |

| FGFR3 | 0.5 |

| FGFR1 | >40 (relative to FGFR2/3) |

| FGFR4 | >40 (relative to FGFR2/3) |

| FGFR3 V555L Mutant | 2.7 |

| FGFR3 V555M Mutant | 6.1 |

Data sourced from MedChemExpress.[3]

Table 2: Cellular Activity and Pharmacokinetic Profile of FGFR2/3-IN-1

| Parameter | Value |

| Whole Blood IC50 | 177 nM |

| CYP3A4 IC50 | >25 µM |

| Rat Intravenous (IV) Half-life (t1/2) | 1.7 h |

| Rat Oral Bioavailability (F%) | 82% |

| Rat IV Clearance | Low (35% of Hepatic Blood Flow) |

| Rat Oral Exposure (AUC) | 5108 nM·h |

Data sourced from MedChemExpress.[3]

Experimental Protocols

Detailed methodologies for the key experiments in the discovery and evaluation of FGFR2/3-IN-1 are provided below.

Biochemical Kinase Assays:

The inhibitory activity of FGFR2/3-IN-1 against FGFR isoforms was determined using in vitro kinase assays. Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains were utilized. The assay measures the phosphorylation of a substrate peptide by the kinase in the presence of ATP.

-

Reaction Setup: A reaction mixture containing the specific FGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP is prepared in a kinase reaction buffer.

-

Inhibitor Addition: Serial dilutions of FGFR2/3-IN-1 are added to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to proceed.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactive assays (32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., Kinase-Glo®).

-

IC50 Determination: The concentration of FGFR2/3-IN-1 that inhibits 50% of the kinase activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Assays:

Cellular potency was assessed using cell lines with known FGFR2 amplification or mutations.

-

Cell Culture: KATOIII cells, a gastric cancer cell line with FGFR2 amplification, are cultured in appropriate media supplemented with fetal bovine serum.[1]

-

Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of FGFR2/3-IN-1 for a specified duration (e.g., 72 hours).

-

Viability/Proliferation Measurement: Cell viability or proliferation is measured using assays such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of cell growth is determined from the dose-response curve.

Western Blotting for Target Engagement:

To confirm that the inhibitor is engaging its target within the cell, the phosphorylation status of FGFR2 and its downstream signaling proteins can be assessed by Western blotting.

-

Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated FGFR2 (p-FGFR2), total FGFR2, phosphorylated ERK (p-ERK), and total ERK.

-

Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection. The resulting bands are visualized using an imaging system.

In Vivo Xenograft Studies:

The in vivo efficacy of FGFR inhibitors is often evaluated using xenograft models.

-

Cell Implantation: Immunocompromised mice are subcutaneously injected with a suspension of tumor cells (e.g., NIH-3T3 cells engineered to express mutant FGFR2).[4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 200-300 mm³).[4]

-

Treatment Administration: Mice are randomized into treatment and vehicle control groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[4]

-

Tumor Measurement: Tumor volume is measured regularly using calipers throughout the study.

-

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Visualizations

FGFR2 Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to FGFR2 induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6]

Caption: The FGFR2 signaling cascade, illustrating the major downstream pathways.

Experimental Workflow for FGFR2 Inhibitor Discovery and Evaluation

The process of discovering and evaluating a novel FGFR2 inhibitor like FGFR2/3-IN-1 follows a structured workflow, from initial screening to in vivo testing.

Caption: A generalized workflow for the discovery and preclinical evaluation of an FGFR2 inhibitor.

Logical Relationship of FGFR Isoform Selectivity

The selectivity of an inhibitor for different FGFR isoforms is a critical aspect of its design, aiming to maximize efficacy while minimizing off-target effects.

Caption: The selective inhibition profile of FGFR2/3-IN-1 against FGFR isoforms.

References

- 1. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of FGFR2-IN-3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fibroblast Growth Factor Receptor 2 (FGFR2) is a member of the receptor tyrosine kinase (RTK) family.[1][2] Upon binding to fibroblast growth factor (FGF) ligands, FGFR2 dimerizes, leading to autophosphorylation of its intracellular kinase domain.[3][4] This activation triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for regulating cell proliferation, survival, differentiation, and migration.[5][6][7] Genetic aberrations such as gene amplification, mutations, or fusions involving FGFR2 can lead to constitutive activation of these pathways, driving oncogenesis in various cancers, including gastric, breast, and cholangiocarcinoma.[6][8][9] Consequently, FGFR2 has emerged as a significant therapeutic target. FGFR2-IN-3 is a small molecule inhibitor designed to target the kinase activity of FGFR2, offering a potential therapeutic strategy for FGFR2-driven malignancies.[10]

These application notes provide detailed protocols for the in vitro evaluation of this compound, including a biochemical kinase assay to determine its direct inhibitory activity on recombinant FGFR2 and a cell-based assay to assess its effect on FGFR2 signaling and cell viability in a relevant cancer cell line model.

FGFR2 Signaling Pathway

The binding of an FGF ligand, in concert with heparan sulfate proteoglycans (HSPG), induces the dimerization and activation of FGFR2.[1][3] This leads to the phosphorylation of key intracellular substrates, such as FRS2, which then recruits adaptor proteins like GRB2 and GAB1.[5] These events initiate downstream signaling through the MAPK and PI3K/AKT pathways, ultimately promoting cellular processes such as proliferation and survival.[5][7]

References

- 1. Reactome | Signaling by FGFR2 [reactome.org]

- 2. Fibroblast growth factor receptor 2 - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]

- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. FGFR Fusions in Cancer: From Diagnostic Approaches to Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Determining FGFR2-IN-3 Activity in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[1][2] Genetic aberrations such as gene amplification, mutations, or fusions involving FGFR2 can lead to constitutive activation of its signaling pathway, driving the growth of various cancers, including gastric, breast, and cholangiocarcinoma.[2][3][4] FGFR2-IN-3 is an inhibitor of FGFR2, designed to counteract the effects of its aberrant signaling. These application notes provide detailed protocols for assessing the in vitro activity of this compound using common cell-based assays.

Mechanism of Action

FGFR2 signaling is initiated by the binding of a fibroblast growth factor (FGF) ligand, which induces receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, activating downstream signaling cascades, most notably the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2]

Small molecule inhibitors like this compound typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the FGFR2 kinase domain, preventing autophosphorylation and consequently blocking the activation of downstream signaling pathways. This inhibition leads to cell cycle arrest and apoptosis in cancer cells that are dependent on FGFR2 signaling.

References

- 1. 3-Dimensional micropillar drug screening identifies FGFR2-IIIC overexpression as a potential target in metastatic giant cell tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of p-FGFR2 Following FGFR2-IN-3 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Aberrant activation of FGFR2 through mutation, amplification, or fusion is a known driver in various cancers, including gastric, breast, and endometrial cancers.[2][3] This makes FGFR2 a compelling target for cancer therapy. FGFR2-IN-3 is a small molecule inhibitor designed to target FGFR2, blocking its kinase activity and downstream signaling.[4]

Western blotting is a fundamental technique to assess the efficacy of such inhibitors by measuring the phosphorylation status of the target protein. A reduction in phosphorylated FGFR2 (p-FGFR2) levels upon treatment with an inhibitor indicates successful target engagement. This document provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in p-FGFR2 levels.

Signaling Pathway

Upon binding of its ligand, such as fibroblast growth factor (FGF), FGFR2 dimerizes, leading to autophosphorylation of specific tyrosine residues in its intracellular kinase domain.[1] This phosphorylation event activates the receptor and initiates downstream signaling cascades, primarily the RAS-RAF-MEK-MAPK and the PI3K-AKT pathways, which promote cell proliferation and survival.[1][5] this compound acts by binding to the ATP-binding pocket of the FGFR2 kinase domain, preventing autophosphorylation and thus inhibiting the activation of these downstream pathways.[4][5]

References

- 1. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the IC50 of FGFR2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that, when aberrantly activated through mutations, gene amplification, or fusions, can drive the progression of various cancers, including gastric, breast, and cholangiocarcinoma.[1] Small molecule inhibitors targeting the ATP-binding pocket of the FGFR2 kinase domain are a promising therapeutic strategy to block downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK and PI3K-AKT pathways.[1] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of a representative FGFR2 inhibitor, herein referred to as FGFR2-IN-3, in various cancer cell lines.

Data Presentation: IC50 Values of Representative FGFR Inhibitors in Cancer Cell Lines

The following table summarizes the IC50 values of several known FGFR inhibitors in different cancer cell lines, providing a reference for expected potency.

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| FGFR2/3-IN-1 | - | (Biochemical Assay) | 1 (FGFR2), 0.5 (FGFR3) | [2] |

| PD173074 | MFM223 | Triple-Negative Breast Cancer | ~20 | [3] |

| PD173074 | SiHa (Parental) | Cervical Cancer | 2069 | [4] |

| PD173074 | SiHa (Resistant) | Cervical Cancer | 11250 | [4] |

| AZD4547 | - | (Biochemical Assay) | 0.2 (FGFR1), 1.8 (FGFR2), 2.5 (FGFR3) | [5] |

| Debio 1347 | - | (Biochemical Assay) | 9.3 (FGFR1), 7.6 (FGFR2), 22 (FGFR3) | [5] |

Experimental Protocols

Cell Viability Assay for IC50 Determination (MTS Assay)

This protocol outlines the use of a colorimetric MTS assay to determine the IC50 value of an FGFR2 inhibitor. The principle of this assay is the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

-

Cancer cell lines with known FGFR2 status (e.g., SNU-16, KATO III, MFM223)

-

Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (or other FGFR2 inhibitor)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells to be tested.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO only as a vehicle control and wells with medium only as a blank control.

-

Incubate the plate for 72-96 hours at 37°C and 5% CO2.

-

-

MTS Assay:

-

After the incubation period, add 20 µL of the MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C and 5% CO2, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other absorbance readings.

-

Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Western Blot Analysis of FGFR2 Signaling Pathway

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of FGFR2 and its downstream targets, such as FRS2, ERK, and AKT.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities using image analysis software and normalize to a loading control like GAPDH.

-

Signaling Pathway and Mechanism of Action

The binding of fibroblast growth factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of the kinase domain. This activation triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[6][7]

This compound acts as a competitive inhibitor at the ATP-binding site of the FGFR2 kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways and inhibiting the proliferation of FGFR2-dependent cancer cells.

References

- 1. What are FGFR2 modulators and how do they work? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and Characterization of Three Novel FGFR Inhibitor Resistant Cervical Cancer Cell Lines to Help Drive Cervical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]